molecular formula C14H12N4O3 B3865863 3-nitro-N'-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide

3-nitro-N'-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide

Cat. No.: B3865863
M. Wt: 284.27 g/mol
InChI Key: KLRJLTMHXLLGTJ-MHWRWJLKSA-N
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Description

3-nitro-N’-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide is an organic compound with the molecular formula C₁₄H₁₂N₄O₃ It is a derivative of benzohydrazide and features a nitro group, a pyridine ring, and an ethylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N’-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide typically involves the condensation reaction between 3-nitrobenzohydrazide and 3-acetylpyridine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N’-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution may involve reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 3-amino-N’-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-nitro-N’-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-nitro-N’-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group and pyridine ring may play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-nitrobenzohydrazide: Lacks the pyridine ring and ethylidene linkage.

    3-acetylpyridine: Lacks the nitrobenzohydrazide moiety.

    N’-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide: Lacks the nitro group.

Uniqueness

3-nitro-N’-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide is unique due to the presence of both the nitro group and the pyridine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-nitro-N-[(E)-1-pyridin-3-ylethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-10(12-5-3-7-15-9-12)16-17-14(19)11-4-2-6-13(8-11)18(20)21/h2-9H,1H3,(H,17,19)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRJLTMHXLLGTJ-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672881
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-N'-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide
Reactant of Route 2
3-nitro-N'-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide
Reactant of Route 3
3-nitro-N'-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide
Reactant of Route 4
3-nitro-N'-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide
Reactant of Route 5
3-nitro-N'-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide
Reactant of Route 6
3-nitro-N'-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide

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